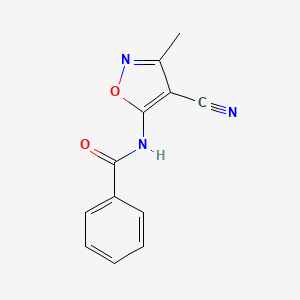

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

Description

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a substituted 1,2-oxazole ring. The oxazole ring is substituted with a cyano group at position 4 and a methyl group at position 2. This structure confers unique electronic properties due to the electron-withdrawing cyano group and the aromatic oxazole system.

Properties

IUPAC Name |

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-10(7-13)12(17-15-8)14-11(16)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFXTFBEKIULJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 4-cyano-3-methyl-5-isoxazole with benzenecarboxylic acid derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents to form new products with different functional groups.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases.

Industry: In industrial applications, this compound is used in the production of materials with specific properties. It may be incorporated into polymers, coatings, and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxazole Ring

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide (CAS 861212-52-4)

- Structural Differences : Replaces the benzamide’s hydrogen with a trifluoromethyl group.

- Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the cyano-substituted analog.

4-(2-methylpropoxy)-N-(3-phenyl-1,2-oxazol-5-yl)benzamide (CAS 866238-41-7)

- Structural Differences : Substitutes the oxazole’s 3-methyl group with a phenyl and adds a 2-methylpropoxy group to the benzamide.

- Impact : The phenyl group increases steric bulk, which may reduce solubility but enhance interactions with hydrophobic protein pockets. The alkoxy group on the benzamide could modulate pharmacokinetic properties .

Heterocyclic Ring Variations

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

- Structural Differences : Replaces the oxazole with a thiadiazole ring fused to an isoxazole.

- Impact : Thiadiazole rings (containing sulfur) exhibit distinct electronic properties compared to oxazoles. Sulfur’s polarizability may enhance π-stacking interactions, as seen in its higher melting point (160°C) compared to typical oxazole derivatives .

N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide ()

- Structural Differences : Features a dihydro-thiadiazole ring with a ketone group.

- The molecular weight (249.29 g/mol) is lower than the target compound’s estimated weight (~265 g/mol), affecting bioavailability .

Benzamide Modifications

N-(3-methyl-4-oxo-4H-[1,3,4]-thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide (Compound 1, )

- Structural Differences : Incorporates a thiadiazolo-triazine fused system.

- Impact : The extended π-system may enhance UV absorption, useful in analytical applications. The triazine ring’s nitrogen-rich structure could improve coordination with metal ions, relevant in catalysis .

Risvodetinib ()

- Structural Differences : A tyrosine kinase inhibitor with a complex pyrimidine-pyridine-oxazole scaffold and a piperazine-methyl group.

- The target compound’s simpler structure lacks the pyrimidine-pyridine moiety but shares the oxazole-benzamide core, suggesting modular design strategies for kinase inhibitors .

Physicochemical and Spectral Comparisons

- IR Spectroscopy: The target compound’s benzamide C=O stretch (~1670–1700 cm⁻¹) is comparable to analogs like compound 8a (1679 cm⁻¹) , though electron-withdrawing groups (e.g., cyano) may shift this peak higher.

- NMR : Analogous compounds show aromatic proton resonances at δ 7.3–8.3 ppm (e.g., compound 6 ), consistent with the target’s expected benzamide and oxazole protons.

Biological Activity

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a benzamide moiety linked to a 1,2-oxazole ring with a cyano group at the 4-position and a methyl group at the 3-position of the oxazole. This unique structure contributes to its reactivity and biological activity, making it a subject of extensive study in drug development.

Biological Activities

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. It has been shown to inhibit viral replication by targeting the genome polyprotein, essential for viral reproduction. This inhibition can lead to reduced viral load and severity of infections.

Antimicrobial Properties

In addition to its antiviral effects, this compound may also possess antimicrobial properties. Preliminary studies suggest that it can influence bacterial cell function, although further research is necessary to fully elucidate these effects.

Enzyme Inhibition

this compound acts as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II), impacting various physiological processes dependent on this enzyme. The mechanism involves binding to the active site or allosteric sites of the enzyme, altering its conformation and function.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. By inhibiting enzyme activity or interfering with cellular signaling pathways, it can modulate various biological processes. The pathways affected include signal transduction and metabolic pathways essential for cell function and survival.

Case Studies and Experimental Data

Recent studies have provided insights into the biological efficacy of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Viral Infections | Demonstrated significant reduction in viral replication rates in vitro. |

| Study 2 | Bacterial Cultures | Showed inhibition of bacterial growth at specific concentrations. |

| Study 3 | Enzyme Assays | Confirmed selective inhibition of hCA II with IC values in the nanomolar range. |

Cytotoxicity and Apoptosis Induction

Further investigations into the cytotoxic effects of this compound revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). Flow cytometry assays indicated that the compound acts in a dose-dependent manner, promoting cell cycle arrest at the G0-G1 phase .

Q & A

Q. What are the recommended synthetic routes for N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves a two-step process:

Acylation : React 4-cyano-3-methyl-5-amino-1,2-oxazole with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Cyclization : Intramolecular cyclization of intermediates using catalysts like POCl₃ or H₂SO₄, as demonstrated in analogous oxazole derivatives .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Use high-purity solvents (e.g., dry DMF) to enhance yield (typically 60-75%).

- Adjust stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) to ensure complete acylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : A singlet at δ 2.3–2.5 ppm (methyl group on oxazole), aromatic protons (δ 7.4–8.1 ppm for benzamide), and absence of NH₂ peaks confirms successful acylation.

- ¹³C NMR : A carbonyl signal at ~167 ppm (amide C=O) and nitrile carbon at ~115 ppm .

- IR Spectroscopy : Bands at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

- X-ray Crystallography : Resolve molecular packing and confirm stereochemistry using SHELXL refinement (R-factor < 0.05) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential cyanide release under decomposition.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained using different refinement software?

Methodological Answer:

- Cross-Validation : Compare refinement results from SHELXL (robust for small molecules) with other tools (e.g., OLEX2 or Phenix).

- Data Quality : Ensure high-resolution (<1.0 Å) datasets and check for twinning (e.g., via PLATON’s TWINLAW).

- Model Flexibility : Test alternative conformers using SHELXE’s iterative phasing and validate with R-free values .

Q. What in vitro models are appropriate for evaluating the compound’s bioactivity, given its structural similarity to known enzyme inhibitors?

Methodological Answer:

- PARP-1 Inhibition : Use recombinant PARP-1 enzyme assays with NAD⁺ as a substrate; measure IC₅₀ via fluorescence-based ADP-ribose detection (e.g., ~5–20 µM range for analogs) .

- Cytotoxicity Screening : Employ HeLa or MCF-7 cell lines with MTT assays. Compare results to hydroxyurea (positive control) and calculate IC₈₀ values using probit analysis (e.g., SPSS software) .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 50 µg/mL for active derivatives) .

Q. How does the substitution pattern on the oxazole ring influence the compound’s interaction with biological targets, and what computational methods can predict this?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- The 4-cyano group enhances electrophilicity, improving binding to nucleophilic enzyme residues.

- Methyl substitution at C3 minimizes steric hindrance in hydrophobic pockets (e.g., PARP-1’s NAD⁺-binding site) .

- Computational Tools :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1 PDB: 4UND).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Q. What strategies can mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Process Chemistry : Replace POCl₃ with safer cyclodehydration agents (e.g., T3P®) to reduce hazardous waste.

- Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or switch to recrystallization (ethanol/water).

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.